Salmeterol EP Impurity G is a chemical compound related to the pharmaceutical agent salmeterol, which is primarily used as a long-acting beta-2 adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease. This impurity is significant in the context of pharmaceutical manufacturing, particularly concerning quality control and regulatory compliance. Salmeterol EP Impurity G is recognized in the European Pharmacopoeia, highlighting its relevance in the assessment of salmeterol's purity and safety during production.
Salmeterol EP Impurity G, also known as Salmeterol Dimer Impurity or Salmeterol N-Alkyl Impurity, is generated during the synthesis of salmeterol. It arises from various synthetic pathways that involve complex organic reactions. The compound has been cataloged with the CAS number 1391051-88-9, indicating its identification in chemical databases and regulatory filings .
This compound falls under the category of impurities associated with active pharmaceutical ingredients. Its classification as an impurity necessitates rigorous analytical methods to ensure that its presence remains within acceptable limits during the production of salmeterol formulations.
The synthesis typically involves:
The molecular structure of Salmeterol EP Impurity G can be represented as follows:
This structure indicates that it is a complex organic molecule with multiple functional groups that contribute to its chemical properties and behavior during synthesis.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the compound's structure and confirm its identity .
The formation of Salmeterol EP Impurity G occurs through specific chemical reactions during the synthesis of salmeterol. These include:
The reaction pathways leading to impurity formation often involve:
Salmeterol functions primarily by activating beta-2 adrenergic receptors in the lungs, leading to bronchodilation. The presence of impurities like Salmeterol EP Impurity G can potentially alter this mechanism by affecting receptor binding affinity or efficacy.
Relevant data from analytical studies indicate that maintaining optimal conditions is critical for minimizing impurity levels during production processes .
Salmeterol EP Impurity G serves several important roles in scientific research and pharmaceutical development:
Salmeterol EP Impurity G represents a critical process-related impurity observed during the synthesis or storage of salmeterol, a long-acting β₂-adrenoceptor agonist used in respiratory medications. This structurally complex molecule arises from specific manufacturing pathways and requires stringent analytical control to ensure drug product quality. Classified as a dimeric N-alkyl derivative, it exemplifies the sophisticated impurity profiling required by global pharmacopeias for complex bronchodilator compounds. Its identification and quantification are essential for pharmaceutical manufacturers seeking regulatory compliance, particularly for Abbreviated New Drug Applications (ANDAs) and commercial production of salmeterol-containing formulations [1] [6].
The systematic chemical designation for Salmeterol EP Impurity G follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, providing an unambiguous description of its molecular structure. Its complete IUPAC name is:
1-[4-hydroxy-3-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl][6-(4-phenylbutoxy)hexyl]amino]methyl]phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol [1] [10].
This impurity is recognized under multiple synonyms across scientific literature and regulatory documents:
The diversity in nomenclature arises from structural characteristics and pharmacopeial classification systems. The term "dimer impurity" reflects its molecular architecture comprising two salmeterol-like moieties interconnected through alkylamino linkages, while "N-alkyl" specifies the nature of the chemical modification at the nitrogen atom [10].
Table 1: Comprehensive Nomenclature of Salmeterol EP Impurity G
Nomenclature System | Designation |
---|---|
IUPAC Name | 1-[4-hydroxy-3-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl][6-(4-phenylbutoxy)hexyl]amino]methyl]phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol |
European Pharmacopoeia | Salmeterol EP Impurity G |
USP | Salmeterol-N-alkyl |
Common Synonyms | Salmeterol Dimer Impurity; Salmeterol N-Alkyl Impurity; Salmeterol EP Impurity G-Mixture of Diastereomers |
Chemical Abstracts Service Index Name | 4-(1-Hydroxy-2-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)(6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol |
Salmeterol EP Impurity G is uniquely identified through Chemical Abstracts Service (CAS) Registry Numbers and possesses a well-defined molecular structure:
The chemical composition is represented by the molecular formula C₅₀H₇₂N₂O₇, corresponding to a molecular weight of 813.1 g/mol (with minor variations in decimal precision reported as 813.12-813.13 g/mol across analytical certificates) [1] [2] [4]. This substantial molecular mass reflects its dimeric configuration, approximately twice that of salmeterol base (415.57 g/mol). The compound typically presents as an off-white to pale yellow solid or semi-solid material under standard storage conditions (2-8°C), exhibiting solubility characteristics consistent with polar organic solvents due to multiple hydroxyl and amino functionalities [6].
Within the European Pharmacopoeia (EP) framework, Salmeterol EP Impurity G is formally recognized as a specified impurity requiring strict chromatographic control during salmeterol xinafoate drug substance and product analysis. The EP mandates custom-synthesized impurity standards for use as qualified reference materials in analytical procedures. These standards must be accompanied by comprehensive Certificates of Analysis (CoA) detailing characterization data including HPLC purity, water content, residual solvents, and spectroscopic validation (¹H NMR, ¹³C NMR, mass spectrometry) [1] [6].
Suppliers like SynZeal and GLP Pharma Standards emphasize regulatory compliance by providing traceability documentation against pharmacopeial requirements. The EP classification specifically addresses the compound's diastereomeric nature, acknowledging it may exist as a mixture of stereoisomers due to chiral centers in the molecular structure. This necessitates specialized chromatographic methods capable of resolving and quantifying individual diastereomers where required by monographs [6] [9]. Analytical applications explicitly cited include method development, validation (AMV), and quality control (QC) testing throughout commercial manufacturing. The impurity standard is explicitly labeled "for analytical purpose only and not for human use," reinforcing its role as a qualitative/quantitative reference rather than a therapeutic agent [1].
The United States Pharmacopeia (USP) classifies this compound under the designation "Salmeterol-N-alkyl" impurity, maintaining alignment with EP requirements while employing region-specific terminology. USP guidelines require stringent identification thresholds and reporting in salmeterol drug substances and inhalation products. The pharmacopeia mandates the use of certified reference standards with documentation including structural elucidation reports and chromatographic purity certificates [1] [5] [10].
Commercial suppliers including Simson Pharma and Chemicea Pharma highlight cGMP-compliant synthesis processes for USP-grade material, ensuring suitability for regulatory filings including ANDAs. The USP-specific chemical name 4-{1-Hydroxy-2-[(2-hydroxy-5-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}benzyl)[6-(4-phenylbutoxy)hexyl]amino]ethyl}-2-(hydroxymethyl)phenol appears in supplier specifications, demonstrating pharmacopeial nomenclature distinctions [2] [4] [5]. Regulatory suppliers emphasize provision of extended characterization datasets including advanced NMR techniques (COSY, NOESY, HSQC, HMBC), which may be requested specifically for USP submissions. The material serves critical functions in establishing analytical method specificity during validation studies required for USP monograph testing [10].
Table 2: Pharmacopeial Requirements for Salmeterol EP Impurity G
Pharmacopeia | Designation | Primary Applications | Characterization Requirements | Supplier Documentation |
---|---|---|---|---|
European Pharmacopoeia (EP) | Salmeterol EP Impurity G | Method development/validation (AMV); QC testing; Commercial production | HPLC purity, Water content, Residual solvents, ¹H NMR, MS, IR | Certificate of Analysis; Traceability to EP standards; Structure Elucidation Report |
United States Pharmacopeia (USP) | Salmeterol-N-alkyl | ANDA filings; Method validation; USP monograph testing | Advanced NMR (COSY, NOESY, HSQC, HMBC); LC-MS; Chiral purity (diastereomers) | cGMP synthesis documentation; Extended characterization datasets; Pharmacopeial traceability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1